molecular formula C10H8O3S B13258097 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid

Cat. No.: B13258097
M. Wt: 208.24 g/mol
InChI Key: BAYMNASCOVLVCU-UHFFFAOYSA-N
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Description

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a carboxylic acid group and a thiophene ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Paal-Knorr synthesis for the furan ring and the Gewald reaction for the thiophene ring. The coupling can be achieved through various cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid is unique due to its combined furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(2-methylthiophen-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8O3S/c1-6-7(4-5-14-6)8-2-3-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

BAYMNASCOVLVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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